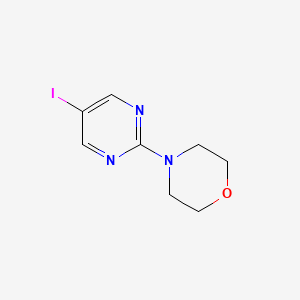

4-(5-Iodopyrimidin-2-yl)morpholine

Descripción

Significance of Heterocyclic Scaffolds in Advanced Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the life sciences. A vast majority of pharmaceuticals and biologically active natural products feature heterocyclic motifs. nih.gov Nitrogen-containing heterocycles, in particular, are privileged scaffolds in the design of new drugs due to their ability to engage in a variety of biological interactions. nih.gov The development of novel and efficient methods for the synthesis and functionalization of these scaffolds is a major focus of organic chemistry, as it expands the accessible chemical space for drug discovery programs. nih.gov

Overview of Pyrimidine (B1678525) Derivatives as Versatile Building Blocks

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a core component of essential biological molecules such as the nucleobases cytosine, thymine, and uracil (B121893) found in DNA and RNA. researchgate.net Beyond their natural roles, synthetic pyrimidine derivatives are integral to a wide range of pharmaceuticals, including antiviral and anticancer agents. researchgate.netresearchgate.net The electron-deficient nature of the pyrimidine ring and the potential for substitution at various positions make it a versatile building block for creating libraries of compounds with diverse biological activities. researchgate.net The introduction of different functional groups onto the pyrimidine core allows for the fine-tuning of a molecule's properties, a crucial aspect of modern medicinal chemistry. mdpi.com

The Morpholine (B109124) Moiety in Synthetic Organic Chemistry

Morpholine is a six-membered heterocyclic amine containing both an ether and a secondary amine functional group. nih.gov This structural feature imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to molecules that contain it. researchgate.net As a result, the morpholine ring is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. nih.govnih.gov It is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and its ability to confer a range of biological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov The synthesis of morpholine derivatives is an active area of research, with a focus on developing efficient methods to incorporate this valuable scaffold into new chemical entities. researchgate.net

Contextualizing 4-(5-Iodopyrimidin-2-yl)morpholine as a Distinct Pyrimidine-Morpholine Hybrid

The compound this compound represents a strategic amalgamation of the pyrimidine and morpholine scaffolds, further functionalized with an iodine atom. This hybrid structure is not just a simple combination of its parts; it is a highly useful intermediate, particularly in the synthesis of targeted therapies. The morpholine group is typically introduced to a pyrimidine ring via a nucleophilic substitution reaction, often by displacing a halogen atom, such as chlorine, from the pyrimidine core. nih.gov

The presence of the iodine atom at the 5-position of the pyrimidine ring is of particular significance. Halogenated pyrimidines are key precursors for a variety of functional group transformations, most notably in metal-catalyzed cross-coupling reactions. patsnap.com The carbon-iodine bond is particularly reactive in such reactions, allowing for the facile introduction of a wide array of substituents.

A prominent application of this compound is as a key intermediate in the synthesis of Palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer. tdcommons.org In the synthesis of Palbociclib, the iodo-substituent on the pyrimidine ring enables a crucial coupling reaction to build the complex final structure of the drug. google.com This underscores the importance of this compound as a specialized building block in the production of life-saving medicines.

Below is a table summarizing the key properties of this important chemical intermediate.

| Property | Value |

| Chemical Formula | C₈H₁₀IN₃O |

| CAS Number | 866534-08-9 |

| Molecular Weight | 291.09 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and methanol |

Propiedades

IUPAC Name |

4-(5-iodopyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQHAQNJMZJCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 5 Iodopyrimidin 2 Yl Morpholine

Foundational Synthetic Routes to Pyrimidine-Morpholine Architectures

The construction of the core pyrimidine-morpholine structure is a critical step. This is typically achieved by leveraging the reactivity of halogenated pyrimidines towards nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing heteroaromatic systems like pyrimidine (B1678525). The pyrimidine ring, being electron-deficient, is activated towards attack by nucleophiles, a reactivity that is enhanced by the presence of electron-withdrawing halogen substituents. In the context of dihalogenated pyrimidines, the positions of the halogens (e.g., at C2, C4, or C5) dictate the regioselectivity of the substitution.

The introduction of a morpholine (B109124) group onto a pyrimidine ring via an SNAr reaction is a widely used method. The reaction involves the attack of the secondary amine of morpholine on an electron-deficient carbon atom of the pyrimidine ring that bears a suitable leaving group, typically a halogen. The chlorine atom at the 2- or 4-position of a pyrimidine ring is particularly susceptible to nucleophilic displacement. nbinno.com The reaction generally proceeds under basic conditions, which can be provided by an excess of the amine nucleophile (morpholine) or by adding an auxiliary base like triethylamine. nih.gov

The general mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the halide ion to restore aromaticity. The choice of solvent, temperature, and base can significantly influence the reaction's efficiency and yield.

A direct and effective method for synthesizing 4-(5-Iodopyrimidin-2-yl)morpholine involves a stepwise approach starting with the precursor 2-chloro-5-iodopyrimidine (B183918). chemicalbook.com This strategy leverages the differential reactivity of the two halogen atoms on the pyrimidine ring. The chlorine atom at the 2-position is significantly more activated towards nucleophilic aromatic substitution than the iodine atom at the 5-position.

In this synthesis, 2-chloro-5-iodopyrimidine is treated directly with morpholine. The reaction is typically carried out by refluxing 2-chloro-5-iodopyrimidine in morpholine, which acts as both the nucleophile and the solvent. chemicalbook.com After a reaction time of 2-3 hours, the mixture is quenched with water, leading to the precipitation of the solid product, which can then be isolated by filtration and drying. chemicalbook.com This method provides a straightforward route to the desired product, as the substitution occurs selectively at the C2 position.

Table 1: Synthesis of this compound from 2-Chloro-5-Iodopyrimidine

| Reactant | Reagent/Solvent | Conditions | Product | Reference |

|---|

This stepwise approach is advantageous because it utilizes a commercially available or readily synthesized starting material and proceeds with high regioselectivity, simplifying purification processes.

Direct Halogenation Strategies for Iodopyrimidine Scaffolds

An alternative synthetic strategy involves the direct iodination of a pre-formed 2-morpholinopyrimidine scaffold. This approach relies on the ability to control the regioselectivity of the electrophilic iodination reaction.

The direct iodination of pyrimidine rings can be challenging due to the ring's inherent electron-deficient nature. However, the presence of an electron-donating group, such as a morpholino substituent at the 2-position, can activate the ring towards electrophilic attack. The C5 position of the pyrimidine ring is the most electron-rich and is therefore the typical site for electrophilic substitution. nih.gov

Various iodinating agents can be employed for this transformation. A common method involves using molecular iodine (I₂) in the presence of an oxidizing agent or a catalyst. For instance, radical-based direct C-H iodination protocols have been developed for various nitrogen-containing heterocycles. researchgate.netscispace.comrsc.org These methods can achieve C5 iodination on pyrimidine derivatives like dimethyl uracil (B121893). researchgate.netrsc.org The reaction mechanism may involve the in-situ generation of an iodo radical or a more electrophilic iodine species (I⁺) that then attacks the pyrimidine ring. nih.govscispace.com

Conventional iodination methods often utilize harsh or toxic reagents and solvents, such as sulfuric acid and nitric acid. nih.govnih.govresearchgate.net In response to the growing need for environmentally benign synthetic methods, green chemistry approaches for pyrimidine iodination have been developed.

One notable method is the solvent-free iodination of pyrimidine derivatives by mechanical grinding. nih.govresearchgate.net This technique involves grinding the pyrimidine substrate with solid iodine and a salt like silver nitrate (B79036) (AgNO₃) at room temperature. nih.govnih.govsemanticscholar.org This mechanochemical approach generates the reactive electrophilic iodine species in situ without the need for a solvent. The advantages of this method are significant and align with the principles of green chemistry.

Table 2: Advantages of Green Mechanical Grinding for Pyrimidine Iodination

| Feature | Description | Reference |

|---|---|---|

| Environmentally Friendly | Avoids the use of toxic reagents and solvents. | nih.govnih.gov |

| Short Reaction Time | Typically completed within 20–30 minutes. | nih.govresearchgate.netsemanticscholar.org |

| High Yields | Product yields are often in the range of 70–98%. | nih.govresearchgate.netsemanticscholar.org |

| Simple Procedure | Involves a simple setup of grinding reactants together. | nih.govresearchgate.net |

This solvent-free, solid-state reaction represents a more sustainable and efficient alternative for producing iodinated pyrimidines. nih.gov

Advanced Coupling Reactions for Pyrimidine Ring Functionalization

The iodo group at the C5 position of this compound serves as a versatile functional handle for further molecular elaboration through various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly increasing the molecular diversity accessible from this key intermediate.

The carbon-iodine bond is highly amenable to participating in powerful C-C and C-N bond-forming reactions. These transformations are indispensable in modern synthetic chemistry for constructing complex molecular architectures.

Table 3: Potential Advanced Coupling Reactions on the 5-Iodopyrimidine (B189635) Scaffold

| Reaction Name | Catalyst | Coupling Partner | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | Organoboron compounds (e.g., arylboronic acids) | C-C (Aryl-Aryl) | nbinno.com |

| Sonogashira Coupling | Palladium and Copper | Terminal alkynes | C-C (Aryl-Alkynyl) | nbinno.com |

| Heck Coupling | Palladium | Alkenes | C-C (Aryl-Alkenyl) | nbinno.com |

| Stille Coupling | Palladium | Organostannanes | C-C (Aryl-Aryl/Vinyl) | nbinno.com |

| Buchwald-Hartwig Amination | Palladium | Amines | C-N (Aryl-Amine) | N/A |

The lability of the iodine atom under these catalytic conditions enables the efficient introduction of aryl, heteroaryl, alkenyl, and alkynyl groups at the 5-position of the pyrimidine ring, demonstrating the synthetic utility of this compound as a building block in medicinal and materials chemistry. nbinno.com

Palladium-Catalyzed Cross-Coupling Reactions for C-I Bond Activation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds rsc.org. For iodopyrimidines, the carbon-iodine (C-I) bond is a key site for such transformations due to its reactivity. The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives highly reactive substrates compared to analogous benzene halides mdpi.com. These reactions typically involve the oxidative addition of a palladium(0) complex to the C-I bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate mdpi.com. This method is widely used for the functionalization of halogenated pyrimidines mdpi.commdpi.com. In the context of synthesizing derivatives of this compound, the C-I bond at the C5 position is an excellent coupling site.

Systematic studies have shown that 5-iodopyrimidines are generally more reactive in Suzuki-Miyaura cross-coupling reactions compared to other iodinated heterocycles like 7-iodo-7-deazapurines nih.gov. This enhanced reactivity allows for the efficient coupling with various aryl- and heteroaryl-boronic acids. The reaction is a cornerstone for creating diverse libraries of substituted pyrimidines mdpi.com. While aryl chlorides and bromides are common substrates, the higher reactivity of aryl iodides allows for milder reaction conditions and broader substrate scope frontiersin.orgnih.gov.

Table 1: Key Features of Suzuki-Miyaura Coupling on Iodopyrimidines

| Feature | Description |

| Catalyst System | Typically a Pd(0) source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a phosphine (B1218219) ligand. |

| Boron Reagent | Arylboronic acids, heteroarylboronic acids, or their corresponding esters. |

| Base | An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required. |

| Reactivity | The C-I bond is highly reactive, facilitating coupling under relatively mild conditions. |

| Application | Widely used for creating biaryl and heteroaryl-pyrimidine structures. |

This table summarizes the general components and characteristics of the Suzuki-Miyaura coupling reaction as applied to iodinated pyrimidine substrates.

The Sonogashira reaction is another powerful palladium-catalyzed cross-coupling method, specifically for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides wikipedia.orgorganic-chemistry.org. This reaction requires a palladium catalyst and a copper(I) co-catalyst, typically in the presence of an amine base organic-chemistry.org.

The Sonogashira coupling is highly effective for the alkynylation of iodopyrimidines, providing a route to various alkyne-substituted pyrimidine derivatives researchgate.net. The reactivity of the halide in Sonogashira couplings follows the order I > Br > Cl, making 5-iodopyrimidines ideal substrates for this transformation wikipedia.org. This method has been successfully applied to synthesize 5-alkynyl-substituted pyrimidine nucleosides from precursors like 5-iodo-2'-deoxyuridine in aqueous media nih.gov. The reaction's utility extends to the creation of complex heterocyclic structures, as the introduced alkyne group can participate in subsequent multicomponent reactions to form new rings nih.govorganic-chemistry.org.

Table 2: Typical Conditions for Sonogashira Coupling of Iodopyrimidines

| Component | Example Reagent/Condition |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) |

| Alkyne | Terminal alkynes (e.g., phenylacetylene, trimethylsilylacetylene) |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

This table outlines the typical reagents and conditions employed in the Sonogashira cross-coupling reaction for the alkynylation of iodopyrimidine substrates.

Regioselectivity in Cross-Coupling of Polyhalogenated Pyrimidines

When a pyrimidine ring bears multiple identical halogen atoms, the regioselectivity of the cross-coupling reaction becomes a critical consideration. The outcome is governed by the intrinsic electronic properties of the pyrimidine ring, which dictates the relative reactivity of the different C-X bonds mdpi.comnih.gov.

For polyhalogenated pyrimidines, the generally accepted order of reactivity for palladium-catalyzed cross-coupling is C4 > C2 > C5 nih.gov. This selectivity is attributed to factors including the bond dissociation energies of the carbon-halogen bonds and the interaction between the palladium catalyst and the substrate's lowest unoccupied molecular orbital (LUMO) nih.govresearchgate.net. For instance, in 2,4-dichloropyrimidine, Suzuki-Miyaura coupling preferentially occurs at the C4 position due to the favored oxidative addition of palladium into the C4-chlorine bond mdpi.com.

However, this conventional selectivity can be altered by several factors:

Ligand Control : The use of very sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to reverse the typical selectivity, promoting coupling at the C4 position of 2,4-dichloropyridines with high selectivity nsf.gov.

Mixed Halides : In substrates with different halogens, the cross-coupling typically occurs at the heavier halide first (I > Br > Cl) nih.gov.

Steric Hindrance : The presence of bulky substituents adjacent to a reactive site can direct the coupling to a less hindered position mdpi.com.

Reaction Conditions : In some cases, ligand-free conditions at high temperatures can lead to unconventional selectivity, such as preferential coupling at the C5 position of 2,5-dichloropyrimidine nsf.gov.

This predictable regioselectivity allows for the sequential functionalization of polyhalogenated pyrimidines, providing a powerful strategy for the divergent synthesis of complex, polysubstituted heterocyclic compounds researchgate.net.

Alternative Preparative Pathways for Pyrimidine-Morpholine Linkages

Beyond palladium-catalyzed reactions that functionalize a pre-existing pyrimidine-morpholine scaffold, the direct formation of the pyrimidine-morpholine linkage is a fundamental synthetic step. This is most commonly achieved through nucleophilic aromatic substitution (SNAr).

In this approach, a halogenated pyrimidine is treated with morpholine, which acts as a nucleophile. The reaction is typically performed in the presence of a base and often requires heating. For example, a general method for synthesizing pyrimidine-morpholine hybrids involves reacting a chloropyrimidine intermediate with morpholine in a basic system (e.g., potassium carbonate and triethylamine) under reflux conditions nih.govfrontiersin.org.

The synthesis of this compound would likely start from a dihalogenated pyrimidine such as 2-chloro-5-iodopyrimidine or 2,5-diiodopyrimidine. Based on the general reactivity trends (C2 being more susceptible to nucleophilic attack than C5), morpholine would preferentially displace the halogen at the C2 position, yielding the desired product.

Reaction Mechanisms and Mechanistic Investigations in the Synthesis of 4 5 Iodopyrimidin 2 Yl Morpholine

Mechanistic Elucidation of Nucleophilic Aromatic Substitution with Morpholine (B109124)

The introduction of the morpholine moiety onto the pyrimidine (B1678525) ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orgyoutube.com This reaction is fundamental to the formation of the core structure of 4-(5-iodopyrimidin-2-yl)morpholine.

In this mechanism, the morpholine, acting as a nucleophile, attacks one of the electron-deficient carbon atoms of the dihalopyrimidine ring, typically at the C2 or C4 position. stackexchange.com This attack leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyrimidine ring is temporarily broken in this intermediate. The stability of the Meisenheimer complex is a key factor in determining the feasibility and regioselectivity of the reaction. The negative charge in this intermediate is stabilized by resonance, particularly by the electron-withdrawing nitrogen atoms within the pyrimidine ring. stackexchange.com

The regioselectivity of the nucleophilic attack, whether it occurs at the C2 or C4 position of a dihalopyrimidine, is influenced by the electronic properties of the pyrimidine ring. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. stackexchange.com This preference can be explained by considering the stability of the resulting Meisenheimer complex. Attack at the C4 position allows for the delocalization of the negative charge over both nitrogen atoms of the pyrimidine ring through resonance, leading to a more stable intermediate. stackexchange.comstackexchange.com

Detailed Mechanistic Studies of Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemistryjournals.netacs.org In the context of synthesizing derivatives of this compound, these reactions can be employed to introduce various substituents onto the pyrimidine ring. The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition Processes and Energy Barriers in Halogenated Pyrimidines

The first and often rate-determining step in a cross-coupling cycle is the oxidative addition of the halogenated pyrimidine to a low-valent transition metal complex, typically a Pd(0) or Ni(0) species. acs.orgnih.gov This process involves the insertion of the metal into the carbon-halogen bond, leading to an increase in the oxidation state of the metal (e.g., from Pd(0) to Pd(II)). youtube.comyoutube.com

The energy barrier for oxidative addition is influenced by several factors, including the nature of the halogen, the electronic properties of the pyrimidine ring, and the ligands coordinated to the metal center. nih.govchemrxiv.org For halogenated pyrimidines, the reactivity generally follows the order I > Br > Cl, with the C-I bond being the weakest and most susceptible to cleavage.

Computational and experimental studies have provided insights into the mechanisms and energy barriers of oxidative addition in halogenated pyridines and pyrimidines. nih.govchemrxiv.org The mechanism can proceed through different pathways, including a concerted three-centered addition, an SNAr-type mechanism, or a radical pathway involving single electron transfer. nih.gov The operative mechanism is influenced by the electronic nature of the substrate and the ligands. For instance, electron-donating groups on the pyrimidine ring can affect the LUMO (Lowest Unoccupied Molecular Orbital) symmetry, which in turn dictates the preferred mechanism of oxidative addition. chemrxiv.org

Ligand Effects on Regioselectivity and Reaction Pathways

The choice of ligand coordinated to the transition metal catalyst plays a critical role in controlling the regioselectivity and efficiency of cross-coupling reactions. nih.gov Ligands can influence the steric and electronic environment around the metal center, thereby directing the course of the reaction.

In the case of dihalogenated pyrimidines, ligands can be used to selectively activate one halogen over another. For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This selectivity is attributed to the steric bulk of the ligand, which favors approach of the catalyst to the less hindered C4 position. nih.gov

The electronic properties of the ligands also play a crucial role. Electron-rich phosphine (B1218219) ligands, for instance, can increase the electron density on the metal center, facilitating oxidative addition. The specific ligand used can also influence the subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination. Intriguingly, in some cases, ligand-free conditions have been found to promote unusual regioselectivity, suggesting the involvement of different catalytic species, such as multinuclear palladium clusters. nih.gov

| Ligand Type | Effect on Regioselectivity | Reference |

| Sterically hindered NHC ligands | Promotes C4-selective cross-coupling in 2,4-dichloropyridines | nih.gov |

| Electron-rich phosphine ligands | Facilitates oxidative addition | chemrxiv.org |

| Ligand-free conditions | Can lead to unusual regioselectivity, possibly involving multinuclear Pd species | nih.gov |

Understanding the Electrophilic Iodination Mechanisms

The introduction of an iodine atom at the C5 position of the pyrimidine ring is typically achieved through an electrophilic iodination reaction. mdpi.com This reaction involves the attack of an electrophilic iodine species on the electron-rich pyrimidine ring.

Due to the relatively weak reactivity of molecular iodine (I₂), an oxidizing agent is often required to generate a more potent electrophilic iodinating agent, such as the iodonium (B1229267) ion (I⁺). libretexts.org Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, or silver salts like AgNO₃. mdpi.comlibretexts.org

The mechanism involves the attack of the π-electrons of the pyrimidine ring on the electrophilic iodine species. This attack is regioselective, with the C5 position being the most nucleophilic and thus the preferred site of substitution. This preference is due to the electronic effects of the two nitrogen atoms in the ring, which deactivate the C2, C4, and C6 positions towards electrophilic attack. The attack at C5 leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is lost from the C5 position to restore the aromaticity of the ring, yielding the 5-iodopyrimidine (B189635) derivative. youtube.com

Environmentally friendly methods for the iodination of pyrimidines have been developed, utilizing solvent-free conditions and solid-phase reagents to minimize the use of hazardous substances. mdpi.com

Solvent and Additive Effects on Reaction Mechanisms and Yields

In nucleophilic aromatic substitution reactions, the solvent can influence the rate of reaction by stabilizing the charged intermediates and transition states. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used for SNAr reactions as they can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity. rsc.org However, greener alternatives like polyethylene (B3416737) glycol (PEG) have also been shown to be effective solvents for these reactions, offering advantages such as biodegradability and low toxicity. nih.gov

In transition metal-catalyzed cross-coupling reactions, the solvent can affect the solubility of the reagents and the stability of the catalytic species. The polarity of the solvent can also influence the rate of the different steps in the catalytic cycle. Additives, such as bases in Suzuki-Miyaura coupling, are crucial for the transmetalation step. The choice of base can significantly impact the reaction outcome.

The use of ultrasound irradiation has also been explored as a non-conventional energy source to promote these reactions, often leading to shorter reaction times and improved yields. nih.gov

| Reaction Type | Solvent/Additive | Effect | Reference |

| Nucleophilic Aromatic Substitution | Polar aprotic solvents (DMF, DMSO) | Stabilize charged intermediates, enhance nucleophile reactivity | rsc.org |

| Nucleophilic Aromatic Substitution | Polyethylene glycol (PEG) | Green and effective solvent | nih.gov |

| Suzuki-Miyaura Coupling | Base | Crucial for transmetalation step | nih.gov |

| Various | Ultrasound irradiation | Shorter reaction times, improved yields | nih.gov |

An exploration into the derivatization and functionalization of this compound reveals a versatile scaffold for medicinal chemistry and materials science. The strategic placement of the iodo group at the C-5 position of the pyrimidine ring, coupled with the morpholine moiety at the C-2 position, provides multiple avenues for synthetic modification. This article delves into the key strategies employed to diversify this core structure, focusing on leveraging the carbon-iodine bond, modifying the morpholine ring, achieving regioselective functionalization at other positions of the pyrimidine core, and utilizing multi-component reactions.

Computational Chemistry and Theoretical Investigations of 4 5 Iodopyrimidin 2 Yl Morpholine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors.researchgate.netnih.gov

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecular systems. For 4-(5-iodopyrimidin-2-yl)morpholine, DFT calculations provide valuable insights into its behavior at the molecular level. These calculations are typically performed using specific basis sets, such as B3LYP/6-31G*, to approximate the solutions to the Schrödinger equation, offering a balance between computational cost and accuracy. nih.gov

HOMO-LUMO Energy Analysis and Chemical Reactivity Indices.aimspress.comirjweb.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.comresearchgate.net The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.govbiomedres.us

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small gap indicates a more reactive species. nih.govbiomedres.us For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine (B109124) and pyrimidine (B1678525) rings, while the LUMO may be distributed over the pyrimidine ring and the iodine atom, reflecting potential sites for nucleophilic and electrophilic attack, respectively.

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

Table 1: Hypothetical Chemical Reactivity Indices for this compound

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 3.66 |

Note: These values are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.

Electrostatic Potential (ESP) Mapping and Charge Distribution.libretexts.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. libretexts.orgresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. researchgate.net

Typically, red and yellow regions indicate a negative electrostatic potential, highlighting areas with an excess of electrons that are prone to electrophilic attack. Conversely, blue and green regions represent a positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. youtube.com

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine ring, making them potential sites for hydrogen bonding and interaction with electrophiles. The iodine atom, due to the "sigma-hole" phenomenon, could exhibit a region of positive electrostatic potential, making it a potential halogen bond donor. researchgate.net The hydrogen atoms of the morpholine ring would likely show positive potential.

Prediction of Vibrational Frequencies and Theoretical Spectra.nih.govnih.govresearchgate.netresearchgate.net

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. nih.govresearchgate.net These theoretical frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign the observed vibrational bands to specific modes. nih.govnih.gov

The calculated vibrational spectrum provides a detailed picture of the molecule's dynamic nature. For this compound, characteristic vibrational modes would include C-H, C-N, C-O, and C-I stretching and bending frequencies. The calculated spectra can aid in the interpretation of experimental results and provide a deeper understanding of the molecule's structural properties. researchgate.net

Molecular Modeling and Docking Studies for Conformational Analysis

Molecular modeling and docking are computational techniques used to predict the preferred conformation of a molecule and its binding affinity to a biological target, such as a protein receptor. These studies are particularly relevant in medicinal chemistry for drug design and discovery. nih.gov

For this compound, conformational analysis would involve identifying the most stable three-dimensional arrangement of the molecule. This is influenced by the rotational freedom around the single bond connecting the morpholine and pyrimidine rings. Molecular docking simulations could then be used to predict how this molecule might interact with a specific protein target. nih.gov The docking results can provide insights into the binding mode, key interactions (such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom), and the binding energy, which is an estimate of the affinity of the compound for the receptor. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability.nih.govmdpi.com

While molecular docking provides a static picture of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov By simulating the motions of the atoms in the molecule and its surrounding environment (typically water), MD can assess the stability of the molecule's conformation and its interactions with a target protein. nih.govmdpi.com

For this compound, an MD simulation could be used to:

Evaluate the stability of the predicted binding pose from docking studies.

Analyze the flexibility of the molecule and the protein receptor upon binding.

Identify key and stable interactions that contribute to the binding affinity.

Calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

Prediction of Reaction Selectivity and Transition State Analysis

Computational methods can also be employed to predict the selectivity of chemical reactions and to study the transition states of these reactions. For a molecule like this compound, which has multiple potential reactive sites, theoretical calculations can help determine which site is most likely to react under specific conditions.

Transition state analysis involves locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energies of different possible transition states, chemists can predict the most favorable reaction pathway and thus the major product of a reaction. For instance, in a nucleophilic aromatic substitution reaction involving this compound, DFT calculations could be used to compare the activation energies for substitution at different positions on the pyrimidine ring, thereby predicting the regioselectivity of the reaction.

Conformational Landscape Analysis of the Morpholine Ring and Pyrimidine Substituent

Detailed quantum mechanical calculations and molecular modeling studies, while not available for this compound itself, have been extensively performed on analogous N-aryl- and N-heteroarylmorpholine systems. These studies, in conjunction with crystallographic data of related compounds, allow for a comprehensive understanding of the molecule's likely conformational preferences.

The Morpholine Ring: A Predominant Chair Conformation

The six-membered morpholine ring, like cyclohexane (B81311), can theoretically exist in several conformations, including the chair, boat, and various twist-boat forms. However, extensive experimental and theoretical evidence overwhelmingly supports the chair conformation as the most stable form for morpholine and its derivatives. The chair conformation minimizes both angular strain, by maintaining near-tetrahedral bond angles, and torsional strain, by ensuring that all substituents on adjacent carbons are in a staggered arrangement.

In contrast, the boat conformation suffers from significant steric repulsion between the "flagpole" hydrogens (or substituents) at the 1- and 4-positions and torsional strain from eclipsed bonds along the sides of the "boat". The twist-boat conformation alleviates some of this strain but remains significantly higher in energy than the chair form.

Computational studies on cyclohexane, a close structural analog, quantify these energy differences, which are expected to be of a similar magnitude for the morpholine ring.

Table 1: Relative Conformational Energies of Cyclohexane

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | ~5.5 | Less Stable |

Data derived from computational studies on cyclohexane and are representative of the expected trend for the morpholine ring.

Therefore, for this compound, the morpholine moiety is confidently predicted to exist almost exclusively in the chair conformation.

Orientation of the Pyrimidine Substituent

The second key conformational feature is the orientation of the 5-iodopyrimidin-2-yl group relative to the morpholine ring. This is defined by the torsion angle around the C2-N bond. The rotation around this bond is not entirely free, as steric hindrance and electronic effects create a rotational energy barrier.

This preferred orientation is likely due to a combination of factors:

Minimization of Steric Hindrance: The bulky pyrimidine ring (and the even bulkier iodopyrimidine ring) will preferentially orient itself to minimize steric clashes with the axial hydrogens of the morpholine ring.

Electronic Effects: Potential interactions between the lone pair of electrons on the morpholine nitrogen and the π-system of the pyrimidine ring can influence the rotational barrier and the preferred dihedral angle.

Computational studies on other N-aryl substituted systems have shown that the energy barrier to rotation around the C-N bond can vary, but typically falls within a range that allows for rotation at room temperature, while still defining distinct low-energy conformations.

Table 2: Representative Rotational Barriers in Related Systems

| Compound System | Method | Rotational Barrier (kcal/mol) |

|---|---|---|

| N-Phenylmaleimide | DFT | ~3.5 - 4.0 |

| Biphenyl | Experimental (gas-phase) | ~1.4 |

This table presents data from various N-aryl and heterocyclic systems to provide context for the expected rotational energetics in this compound. The specific value for the target compound may differ.

4 5 Iodopyrimidin 2 Yl Morpholine As a Precursor in the Synthesis of Diverse Chemical Entities

Role as a Key Intermediate in the Construction of Advanced Heterocyclic Scaffolds

The 4-(5-iodopyrimidin-2-yl)morpholine scaffold is a pivotal building block for assembling more complex, fused heterocyclic systems. The reactivity of the C-I bond is exploited in powerful carbon-carbon and carbon-nitrogen bond-forming reactions to generate novel polycyclic structures, which are often pursued for their potential biological activities.

Palladium-catalyzed cross-coupling reactions are the primary tools for these transformations. Key examples include:

Suzuki-Miyaura Coupling: This reaction pairs the iodopyrimidine with various organoboron reagents, such as boronic acids or esters, to form a new carbon-carbon bond. libretexts.orgresearchgate.net This method is exceptionally versatile for creating biaryl structures or attaching other hydrocarbon fragments. The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org

Sonogashira Coupling: By reacting this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst, alkynyl groups can be installed at the 5-position. organic-chemistry.orgbeilstein-journals.org This reaction is fundamental for synthesizing pyrimidines with extended conjugation and provides a handle for further transformations, such as the construction of pyrazoline-containing scaffolds or for use in "click chemistry". mdpi.comnih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the iodopyrimidine with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgnih.gov This is a powerful method for introducing diverse amino substituents, which can significantly alter the physicochemical properties of the resulting molecule. nih.gov The catalytic cycle is well-established and has been refined over the years to accommodate a wide range of substrates. wikipedia.orglibretexts.org

Through the sequential and strategic application of these coupling reactions, chemists can elaborate the initial pyrimidine (B1678525) core into intricate, multi-ring systems, such as thiopyrano[4,3-d]pyrimidines, which have been investigated for their cytotoxic activity. mdpi.com

Synthesis of Multi-Substituted Pyrimidine Derivatives

The pyrimidine ring is a common feature in many biologically active compounds, and the ability to precisely control its substitution pattern is crucial for medicinal chemistry. gsconlinepress.com this compound serves as an excellent starting point for creating multi-substituted pyrimidines due to the defined reactivity of its C-I bond.

The iodine at the C5 position acts as a regiochemical handle, directing the first substitution to this site. For instance, in a Suzuki-Miyaura coupling, an aryl or heteroaryl group can be selectively introduced at the 5-position of the pyrimidine ring. researchgate.net This initial coupling yields a 2,5-disubstituted pyrimidine. If the starting material were a dihalopyrimidine, such as 2,4-dichloropyrimidine, the inherent differences in reactivity at each position would allow for sequential, regioselective substitutions. researchgate.netnih.gov

The process can be illustrated by the following reaction scheme:

First Substitution: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) is performed on this compound to introduce a substituent (R¹) at the 5-position.

Further Functionalization: The resulting 4-(5-R¹-pyrimidin-2-yl)morpholine can then be subjected to additional reactions if other reactive sites are present or are introduced, leading to di- or tri-substituted pyrimidines. nih.gov

This stepwise approach allows for the systematic variation of substituents around the pyrimidine core, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. mdpi.comnih.gov

Contribution to Chemical Libraries for Screening and Exploration

The generation of chemical libraries, which are large collections of structurally related compounds, is a fundamental strategy in high-throughput screening (HTS) to identify new lead compounds for drug discovery. nih.gov The robust and versatile chemistry of this compound makes it an ideal precursor for constructing such libraries.

The amenability of the C-I bond to various palladium-catalyzed cross-coupling reactions allows for a combinatorial approach to synthesis. By reacting the common iodopyrimidine core with a diverse set of coupling partners (e.g., a library of boronic acids for Suzuki coupling or a library of amines for Buchwald-Hartwig amination), a large number of unique pyrimidine derivatives can be generated rapidly and efficiently.

| Coupling Reaction | Diverse Reagents | Resulting Library Scaffold |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | 5-Aryl/Heteroaryl-2-morpholinopyrimidines |

| Sonogashira | Terminal Alkynes | 5-Alkynyl-2-morpholinopyrimidines |

| Buchwald-Hartwig | Primary/Secondary Amines | 5-Amino-2-morpholinopyrimidines |

This strategy enables the exploration of a vast chemical space around the 2-morpholinopyrimidine scaffold. The resulting libraries of compounds can then be screened against various biological targets to identify molecules with desired activities, such as antiproliferative or enzyme inhibitory effects. nih.govnih.govijper.org

Development of Probes and Tagged Molecules for Chemical Biology Research

Chemical probes are essential tools for studying biological systems. These molecules are often designed with specific tags—such as fluorophores, biotin, or photoaffinity labels—to allow for the visualization, isolation, or identification of their biological targets. This compound is a valuable starting material for the synthesis of such probes.

The Sonogashira coupling reaction is particularly useful in this context. organic-chemistry.org By introducing a terminal alkyne onto the pyrimidine ring, a reactive handle is created for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction can be used to attach a wide variety of tags to the molecule.

For example, a synthetic route to a tagged probe might involve:

Sonogashira Coupling: Reaction of this compound with an alkyne, such as trimethylsilylacetylene, followed by deprotection. beilstein-journals.org

Click Chemistry: The resulting 5-ethynyl-2-morpholinopyrimidine is then reacted with an azide-functionalized tag (e.g., an azide-containing fluorophore) to yield the final, tagged probe.

This modular approach allows for the late-stage introduction of the tag, which is highly advantageous. Furthermore, this building block is relevant to the synthesis of DNA-encoded libraries (DEL), where small molecules are attached to unique DNA fragments that serve as identifiable barcodes, facilitating the rapid screening of massive libraries of compounds. nih.gov The development of on-DNA Sonogashira reactions highlights the utility of such precursors in modern chemical biology. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 4 5 Iodopyrimidin 2 Yl Morpholine

Development of More Sustainable and Green Synthetic Protocols

Traditional synthetic routes for pyrimidine (B1678525) derivatives often rely on harsh reagents and organic solvents that pose environmental and health risks. rasayanjournal.co.in The future development of synthetic protocols for 4-(5-Iodopyrimidin-2-yl)morpholine is expected to align with the principles of green chemistry, aiming to reduce waste, improve energy efficiency, and utilize less hazardous substances. rasayanjournal.co.injmaterenvironsci.com

Key areas of research will likely include:

Mechanochemistry: A particularly promising green approach involves the iodination of pyrimidine derivatives through mechanical grinding under solvent-free conditions. nih.gov This method, which can use solid iodine and a nitrate (B79036) salt, offers short reaction times and high yields, presenting an eco-friendly alternative to traditional iodination techniques that use strong acids. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically accelerate reaction rates, often leading to higher yields and purer products with reduced byproduct formation. rasayanjournal.co.inresearchgate.net Applying microwave or ultrasonic irradiation to the condensation and cyclization steps of pyrimidine synthesis or the nucleophilic substitution with morpholine (B109124) could significantly shorten production times.

Use of Greener Solvents: Research into replacing hazardous organic solvents with environmentally benign alternatives like water, supercritical fluids, or ionic liquids is a major thrust in green chemistry. rasayanjournal.co.injmaterenvironsci.com The synthesis of pyrimidine precursors in aqueous media, potentially catalyzed by agents like diammonium hydrogen phosphate, is an attractive future strategy. jmaterenvironsci.com

Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react sequentially to form the target compound without isolating intermediates can improve efficiency and reduce waste. rasayanjournal.co.inresearchgate.net An MCR approach could potentially construct the substituted pyrimidine core in a single, streamlined operation. researchgate.net

Interactive Table 1: Comparison of Green Synthesis Strategies

| Strategy | Potential Advantage for Synthesizing this compound | Relevant Research |

|---|---|---|

| Mechanochemistry | Solvent-free, rapid, and high-yield iodination of the pyrimidine ring. | nih.gov |

| Microwave-Assisted Synthesis | Accelerated reaction rates for pyrimidine ring formation and morpholine substitution, leading to higher throughput. | rasayanjournal.co.inresearchgate.net |

| Ultrasound Irradiation | Enhanced reaction efficiency at room temperature, using catalysts like ammonium (B1175870) acetate. | researchgate.net |

| Aqueous Media Synthesis | Eliminates hazardous organic solvents, improving the environmental profile of the synthesis. | jmaterenvironsci.com |

| Multicomponent Reactions | Improved atom economy and process efficiency by combining multiple synthetic steps into a single operation. | rasayanjournal.co.inresearchgate.net |

Catalysis is fundamental to modern organic synthesis, and future work on this compound will undoubtedly leverage novel catalytic systems to enhance synthetic efficiency and enable new transformations. chemscene.com The iodo-substituent is particularly amenable to a wide range of catalyst-driven cross-coupling reactions.

Emerging research avenues include:

Palladium-Catalyzed Cross-Coupling: The iodo group serves as an excellent handle for classic palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Stille couplings. researchgate.net Future research will focus on using highly active, low-loading palladium catalysts or developing heterogeneous catalysts for easier separation and recycling.

Nanocatalysts: Modified nanoparticles, such as zinc oxide (ZnO) or titanium dioxide-silica (TiO2-SiO2), have been shown to be effective catalysts in the synthesis of pyrimidine derivatives, often under solvent-free conditions. researchgate.net These recyclable catalysts offer a cost-effective and sustainable option. researchgate.net

Organocatalysis: The use of metal-free, small organic molecules as catalysts is a rapidly growing field. Acidic ionic liquids have been successfully used as organocatalysts for the synthesis of pyrimidine derivatives and could be applied to the formation of the this compound backbone. researchgate.net

Dual Catalytic Systems: Combining different types of catalysts to perform tandem or sequential reactions in one pot can open up new synthetic pathways. For instance, an acid catalyst for the initial pyrimidine synthesis could be paired with a metal catalyst for subsequent C-I bond functionalization.

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.

Future integration could involve:

Continuous Flow Synthesis: Key steps, such as the initial formation of a 2-chloro-5-iodopyrimidine (B183918) precursor and its subsequent reaction with morpholine, could be translated to a continuous flow process. This would allow for precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields and purity. nih.gov

Automated Synthesis Platforms: Coupling flow reactors with automated purification and analysis systems would enable the rapid synthesis of a library of derivatives based on the this compound scaffold. This high-throughput approach is invaluable for drug discovery and materials science, allowing for the efficient exploration of chemical space.

Flow Photochemistry: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. nih.gov Integrating this technology into a flow reactor could enable novel, light-driven functionalizations of the pyrimidine ring, offering reaction pathways that are not accessible through traditional thermal methods. nih.gov

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for process optimization. The application of Process Analytical Technology (PAT), using in-line and on-line spectroscopic methods, provides real-time insights into a chemical transformation as it occurs. mdpi.com

Future research will benefit from:

Real-Time NMR Spectroscopy: The use of ultrafast 2D NMR techniques allows for the monitoring of complex reaction mixtures in real time. nih.gov This can help identify transient intermediates and byproducts in the synthesis of this compound, providing a detailed mechanistic understanding that is crucial for optimizing reaction conditions. nih.gov

Raman and Infrared Spectroscopy: Vibrational spectroscopy techniques like Raman and Mid-Infrared (MIR) are powerful tools for on-line monitoring. mdpi.com By inserting a probe directly into the reaction vessel or flow reactor, these methods can track the concentration of reactants, intermediates, and products, ensuring process control and consistency. mdpi.com

UV/Visible and Fluorescence Spectroscopy: These techniques are well-suited for monitoring compounds with chromophores, such as the pyrimidine ring. mdpi.com They can be used for real-time analysis of concentration and can be particularly useful for monitoring derivatization reactions that result in a change in the electronic structure of the molecule. mdpi.comnih.gov

Interactive Table 2: Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Gained | Application to this compound Synthesis |

|---|---|---|

| Ultrafast 2D NMR | Structural information on transient intermediates, reaction kinetics, and mechanistic pathways. | Elucidating the step-by-step formation of the substituted pyrimidine ring. nih.gov |

| Raman Spectroscopy | Molecular-level information on vibrational modes, tracking concentration of specific compounds. | In-line monitoring of the conversion of starting materials and formation of the final product. mdpi.com |

| UV/Visible Spectroscopy | Quantification of aromatic compounds, monitoring of reactions involving changes in conjugation. | Real-time tracking of pyrimidine concentration during synthesis and derivatization. mdpi.com |

The true potential of this compound lies in its capacity as a scaffold for creating a diverse array of new molecules. The iodine atom provides a reactive site for introducing a wide range of functional groups, leading to compounds with potentially novel biological or material properties. growingscience.comnih.gov

Key derivatization strategies for future exploration include:

Carbon-Carbon Bond Formation: As previously mentioned, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can be used to attach various aryl, heteroaryl, or alkyl groups at the C5 position. This would generate large libraries of novel compounds for screening as potential pharmaceuticals or functional materials. researchgate.net

Carbon-Heteroatom Bond Formation: The iodo-substituent can also be replaced with various heteroatom-containing groups through reactions like the Buchwald-Hartwig amination (to form C-N bonds) or similar couplings to form C-O and C-S bonds.

Metal-Halogen Exchange: Treatment with organolithium or Grignard reagents could facilitate a metal-halogen exchange, generating a highly reactive intermediate that can then be quenched with a wide variety of electrophiles to introduce diverse functionalities at the C5 position.

Interactive Table 3: Potential Derivatization Reactions

| Reaction Type | Reagent/Catalyst | Functional Group Introduced |

|---|---|---|

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl or Heteroaryl group |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl group |

| Heck Coupling | Alkene / Pd catalyst | Alkenyl group |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino group |

| Metal-Halogen Exchange | n-BuLi then Electrophile (e.g., CO2) | Various (e.g., Carboxylic acid) |

Q & A

Q. What are the established synthetic routes for preparing 4-(5-iodopyrimidin-2-yl)morpholine, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, refluxing 5-iodopyrimidin-2-amine derivatives with morpholine in ethanol under basic conditions (e.g., NaH or K₂CO₃) can yield the target compound. Critical parameters include:

- Molar ratios : Excess morpholine (1.5–2.0 equivalents) improves substitution efficiency.

- Temperature : Reflux (~80°C) ensures sufficient activation energy for the reaction.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol removes unreacted starting materials .

Optimization studies should monitor reaction progress via TLC or HPLC and adjust solvent polarity for crystallization.

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structural identity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm morpholine integration (δ ~3.6–3.8 ppm for N-CH₂-O protons) and pyrimidine ring signals. The iodine substituent causes distinct deshielding in adjacent carbons (¹³C NMR: C5 ~90–100 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines single-crystal data to resolve bond angles and confirm iodine positioning. Hydrogen bonding between morpholine oxygen and pyrimidine protons may stabilize the lattice .

- Raman/IR : Stretching modes for C-I (~550–600 cm⁻¹) and morpholine C-O-C (~1100–1120 cm⁻¹) should align with computational predictions .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental vibrational spectra for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or anharmonicity in DFT calculations. To address this:

- Solvent correction : Include implicit solvent models (e.g., PCM) in computational workflows.

- Pressure-dependent studies : High-pressure Raman spectroscopy (e.g., 0–3.5 GPa) reveals shifts in C-H···O hydrogen bonding, which DFT may overlook without explicit lattice parameters .

- Hybrid methods : Combine B3LYP functional with dispersion corrections (e.g., D3BJ) to better model van der Waals interactions .

Q. What experimental designs are effective for studying the reactivity of the iodine substituent in cross-coupling reactions?

- Methodological Answer : The iodine atom is a prime site for Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Catalyst screening : Test Pd(PPh₃)₄, CuI, or NiCl₂ with ligands (e.g., XPhos) under inert atmospheres.

- Solvent optimization : Use DMF or THF for polar intermediates; monitor by GC-MS or ¹⁹F NMR (if fluorinated partners are used).

- Kinetic analysis : Quench reactions at intervals to track substituent loss via ICP-MS for iodine quantification .

Q. How should researchers analyze high-pressure-induced phase transitions in this compound?

- Methodological Answer :

- Raman spectroscopy : Use diamond anvil cells (DACs) to apply pressure (0–5 GPa). Monitor peak splitting in morpholine C-O-C (~1100 cm⁻¹) and pyrimidine ring modes (~1600 cm⁻¹), which indicate conformational changes .

- Complementary techniques : Pair with synchrotron XRD to correlate spectral shifts with lattice compression.

- Data interpretation : Discontinuities in dω/dp plots at ~1.7 GPa suggest phase transitions; compare with ab-initio molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.